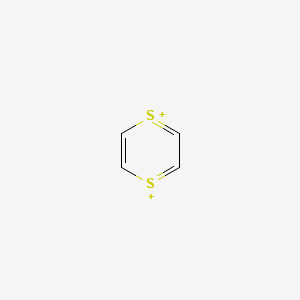
1,4-Dithiine-1,4-diium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiine-1,4-diium is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and four carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dithiine-1,4-diium can be synthesized through the condensation of α-mercaptocarbonyl compounds. For example, the acetal HSCH₂CH(OEt)₂ converts upon heating to the parent 1,4-dithiin . Another method involves the chlorination or oxygenation of the ring sulfur atoms followed by Pummerer-type rearrangement and elimination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dithiine-1,4-diium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the ring, which can stabilize reaction intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
1,4-Dithiine-1,4-diium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dithiine-1,4-diium involves the stabilization of reaction intermediates through the sulfur atoms in the ring. This stabilization allows for various chemical transformations, including free radical-type cross-couplings . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: Known for its use as a carbonyl protecting group and as an acyl anion equivalent.
1,2-Dithiane: Functions as a disulfide and has different reactivity compared to 1,4-Dithiine-1,4-diium.
Uniqueness: Its electronic properties and the presence of sulfur atoms in the ring make it distinct from other dithianes .
Propriétés
Numéro CAS |
136449-43-9 |
|---|---|
Formule moléculaire |
C4H4S2+2 |
Poids moléculaire |
116.2 g/mol |
Nom IUPAC |
1,4-dithiine-1,4-diium |
InChI |
InChI=1S/C4H4S2/c1-2-6-4-3-5-1/h1-4H/q+2 |
Clé InChI |
ZYQPYAQDWMQMSC-UHFFFAOYSA-N |
SMILES canonique |
C1=C[S+]=CC=[S+]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)
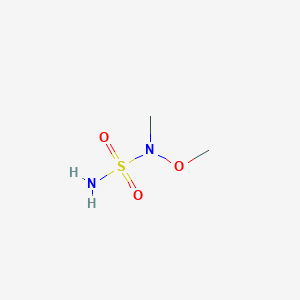
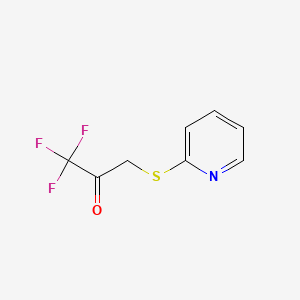

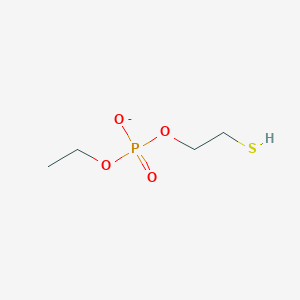
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
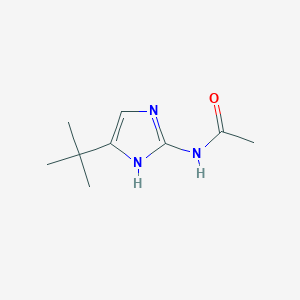
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)

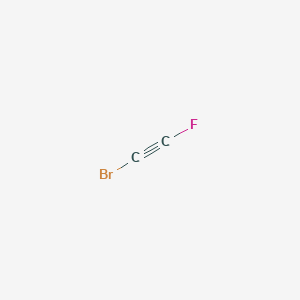
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
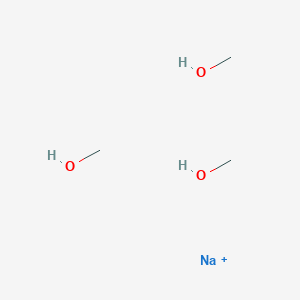
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
